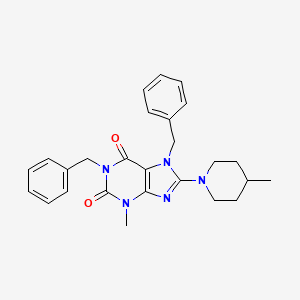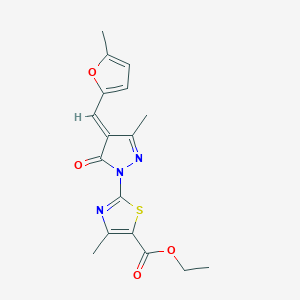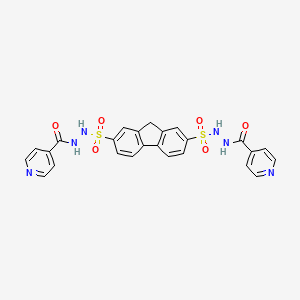![molecular formula C19H16ClNO3 B11612589 (4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11612589.png)
(4E)-4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, a methoxy group, and a methylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and methoxy-substituted benzaldehydes. The key steps may involve:
Condensation Reactions: Formation of the oxazole ring through condensation of appropriate precursors.
Substitution Reactions: Introduction of the chlorinated and methoxy groups under controlled conditions.
Cyclization: Formation of the dihydro-oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro-oxazole compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various oxazole derivatives.
Catalysis: Studied for its potential catalytic properties in organic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-({3-CHLORO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorinated and methoxy groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(4E)-4-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H16ClNO3/c1-12-3-5-14(6-4-12)11-23-18-8-7-15(10-17(18)20)9-16-13(2)21-24-19(16)22/h3-10H,11H2,1-2H3/b16-9+ |
InChI Key |
MOKBZKKYDJDSDD-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612510.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-furylmethylene)hydrazino]propanamide](/img/structure/B11612512.png)


![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11612523.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11612546.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612558.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612565.png)
![N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)

![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)

